molecular formula C7H8ClNO2 B2861973 3-Ethyl-5-methylisoxazole-4-carbonyl chloride CAS No. 99298-90-5

3-Ethyl-5-methylisoxazole-4-carbonyl chloride

Cat. No. B2861973
CAS RN: 99298-90-5
M. Wt: 173.6
InChI Key: IPTLCBNDPDQIRA-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylisoxazole-4-carbonyl chloride (EMIC) is an organic compound with a wide range of applications in the laboratory and in scientific research. It is a colorless, volatile liquid with a pungent odor and a boiling point of 73°C. EMIC is used in a variety of processes, including organic synthesis, drug manufacturing, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EMIC.

Scientific Research Applications

Hydrolysis of Cellulose

One study investigated the acid-catalyzed hydrolysis of cellulose dissolved in ionic liquids, highlighting the factors influencing the dehydration of glucose and the formation of humins. The research found that the initial rate of glucose formation is of first order in the concentrations of dissolved glucan and protons and of zero order in the concentration of water. The study suggests that cleavage of the β-1,4-glycosidic linkages near chain ends is irreversible, providing insights into the production of glucose and its derivatives from cellulose in a sustainable manner (Dee & Bell, 2011).

Synthesis of Isoxazol-5(4H)-ones

Research on the synthesis of α,β-unsaturated isoxazol-5(4H)-ones through a three-component, NBS-promoted synthesis was described. This process involves the reaction of aromatic aryl or hetero-aryl aldehydes, hydroxylamine hydrochloride, and 1,3-dicarbonyl compounds under mild conditions. The study provides a clean and efficient method for obtaining isoxazol-5(4H)-one derivatives, contributing to the development of novel compounds with potential applications in pharmaceuticals and materials science (Kiyani et al., 2015).

Controlled-Release Formulations

Another study focused on the development of controlled-release formulations based on Hymexazol, demonstrating the synthesis of 3-(2-Hydroxyethoxy)-5-methylisoxazole and its reaction with methacryloyl chloride. This research contributes to the agricultural sector by developing novel fungicidal formulations with controlled release properties, potentially enhancing the effectiveness and longevity of fungicides (Tai et al., 2002).

Organocatalysis

A study introduced 1-Ethyl-3-methylimidazolium acetate as a robust organocatalyst for the cyanosilylation of carbonyl compounds, showcasing the potential of ionic liquids in facilitating chemical reactions under solvent-free conditions. This research highlights the versatility of ionic liquids as catalysts in organic synthesis, offering environmentally friendly alternatives to traditional solvents (Ullah et al., 2017).

properties

IUPAC Name

3-ethyl-5-methyl-1,2-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-3-5-6(7(8)10)4(2)11-9-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTLCBNDPDQIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-methylisoxazole-4-carbonyl chloride

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